molecular formula C10H16N2O B13041245 1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine

1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine

Cat. No.: B13041245
M. Wt: 180.25 g/mol
InChI Key: SFUCYWNGYOCPIP-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of 1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2-methylbenzaldehyde and ethylenediamine.

    Reaction Conditions: The aldehyde group of 4-methoxy-2-methylbenzaldehyde is subjected to reductive amination with ethylenediamine in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst.

    Industrial Production: On an industrial scale, the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amine derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like hydrobromic acid (HBr) to form bromo derivatives.

    Major Products: The major products formed from these reactions include quinones, amine derivatives, and bromo derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)ethane-1,2-diamine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-(4-Methylphenyl)ethane-1,2-diamine: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    1-(4-Methoxy-2-methylphenyl)ethanone: Contains a ketone group instead of the diamine moiety, leading to different chemical properties and applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(4-methoxy-2-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-7-5-8(13-2)3-4-9(7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3

InChI Key

SFUCYWNGYOCPIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(CN)N

Origin of Product

United States

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